Cas no 603-40-7 (4,4'-Diamino-triphenylmethane)

4,4'-Diamino-triphenylmethane structure
4,4'-Diamino-triphenylmethane structure
Product Name:4,4'-Diamino-triphenylmethane
CAS-nummer:603-40-7
MF:C19H18N2
MW:274.359624385834
CID:82666
PubChem ID:69045
Update Time:2025-04-18

4,4'-Diamino-triphenylmethane Chemische en fysische eigenschappen

Naam en identificatie

    • 4,4'-Diamino-triphenylmethane
    • [4-[(4-aminophenyl)-phenyl-methyl]phenyl]amine
    • 4-((4-aminophenyl)(phenyl)methyl)benzenamine
    • 4,4'-(phenylmethylene)bis-benzenamine
    • 4,4`-diaminotritane
    • 4,4'-benzylidenedianiline
    • 4,4'-diaminotriphenylmethane
    • 4,4'-Phenylmethylenebisaniline
    • 4.4'-Diamino-triphenylmethan
    • 4.4'-Diamino-tritan
    • 4-[(4-aminophenyl)-phenylmethyl]aniline
    • 4-[(4-azanylphenyl)-phenyl-methyl]aniline
    • Bis-(4-amino-phenyl)-phenyl-methan
    • bis-(4-amino-phenyl)-phenyl-methane
    • NS00043999
    • Benzenamine, 4,4'-(phenylmethylene)bis-
    • AKOS027380795
    • FT-0720998
    • SR-01000197742-1
    • A832700
    • 603-40-7
    • EINECS 210-038-1
    • Benzenamine,4'-(phenylmethylene)bis-
    • 4-[(4-AMINOPHENYL)(PHENYL)METHYL]ANILINE
    • 4,4'-(phenylmethanediyl)dianiline
    • NSC37196
    • DTXSID60975705
    • Cambridge id 5180451
    • CBMicro_030984
    • SCHEMBL133754
    • Aniline,4'-benzylidenedi-
    • SR-01000197742
    • W-105261
    • 4,4'-Diamino-triphenylmethan
    • 4,4'-(Phenylmethylene)dianiline
    • NSC-37196
    • BIM-0030966.P001
    • NSC 37196
    • Inchi: 1S/C19H18N2/c20-17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(21)13-9-16/h1-13,19H,20-21H2
    • InChI-sleutel: XECVXFWNYNXCBN-UHFFFAOYSA-N
    • LACHT: NC1C=CC(=CC=1)C(C1C=CC=CC=1)C1C=CC(=CC=1)N

Berekende eigenschappen

  • Exacte massa: 274.14700
  • Monoisotopische massa: 274.146999
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 3
  • Complexiteit: 273
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.6
  • Topologisch pooloppervlak: 52

Experimentele eigenschappen

  • Kleur/vorm: 棱状体结晶
  • Dichtheid: 1.156
  • Smeltpunt: 139~140℃
  • Kookpunt: 476.6°C at 760 mmHg
  • Vlampunt: 290.7°C
  • Brekindex: 1.668
  • PSA: 52.04000
  • LogboekP: 5.19360
  • Oplosbaarheid: 溶于乙醇、乙醚、氯仿,几乎不溶于水。

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